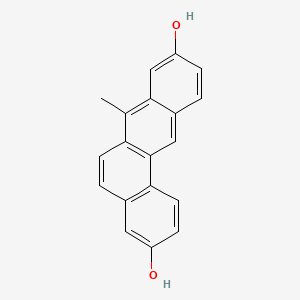

BENZ(a)ANTHRACENE-3,9-DIOL, 7-METHYL-

Description

Contextualization within the Benz[a]anthracene Chemical Class

Benz[a]anthracene is a polycyclic aromatic hydrocarbon with four fused benzene (B151609) rings. wikipedia.orgnih.gov It serves as the parent compound for a wide range of derivatives, which are formed by the substitution of hydrogen atoms with other functional groups, such as methyl (-CH3) and hydroxyl (-OH) groups. The numbering of the carbon atoms in the benz[a]anthracene skeleton is standardized to allow for the precise identification of these derivatives.

The addition of a methyl group at the 7-position and hydroxyl groups at the 3- and 9-positions creates Benz(a)anthracene-3,9-diol, 7-Methyl-. This specific substitution pattern influences the molecule's chemical properties, including its solubility, reactivity, and, most importantly, its interaction with biological systems. The parent compound, 7-methylbenz[a]anthracene (B135024) (7-MBA), is a known carcinogen and its metabolism has been the subject of considerable research. nih.govca.gov

Academic Significance of Hydroxylated and Methylated Benz[a]anthracene Derivatives

The academic significance of studying hydroxylated and methylated benz[a]anthracene derivatives lies in their role as metabolic products of parent PAHs and their potential for greater biological activity. researchgate.netresearchgate.net When PAHs enter a biological system, they are metabolized by enzymes, primarily cytochrome P450s, in an attempt to detoxify and excrete them. oup.com This metabolic process, however, can also lead to the formation of more toxic and carcinogenic compounds. nih.gov

Hydroxylation is a key step in PAH metabolism, often leading to the formation of dihydrodiols. nih.govnih.gov These dihydrodiols can be further metabolized to form highly reactive diol epoxides, which can bind to DNA, leading to mutations and potentially initiating cancer. nih.govnih.gov The position of the hydroxyl groups is critical in determining the ultimate fate and toxicity of the metabolite.

Methylation of the PAH ring system, as seen in 7-methylbenz[a]anthracene, can also significantly impact its carcinogenic potential. nih.gov The methyl group can influence the metabolic pathways, directing the formation of specific metabolites and affecting the stability and reactivity of the resulting diol epoxides. nih.govnih.gov The study of compounds like Benz(a)anthracene-3,9-diol, 7-Methyl- is therefore essential for elucidating the structure-activity relationships that govern the toxicity of methylated PAHs.

The metabolism of 7-methylbenz[a]anthracene (7-MBA) has been shown to produce various dihydrodiols. For instance, studies with rat liver microsomes have identified the 8,9- and 5,6-dihydrodiols as the principal metabolites. nih.gov Fungal metabolism of 7-MBA by Cunninghamella elegans also yields dihydrodiol metabolites. nih.gov While Benz(a)anthracene-3,9-diol, 7-Methyl- is not explicitly identified as a major metabolite in these studies, its formation is theoretically possible through the complex enzymatic processes involved in PAH metabolism.

Table 1: Key Metabolites of 7-Methylbenz[a]anthracene (7-MBA)

| Metabolite | Position of Hydroxylation/Modification | Reference |

|---|---|---|

| 7-MBA-trans-8,9-dihydrodiol | 8,9-positions | nih.govnih.gov |

| 7-MBA-trans-5,6-dihydrodiol | 5,6-positions | nih.gov |

| 7-MBA-trans-3,4-dihydrodiol | 3,4-positions | nih.govnih.gov |

| 7-OHMBA-trans-8,9-dihydrodiol | 8,9-positions (from 7-hydroxymethylbenz[a]anthracene) | nih.gov |

Research Gaps and Future Directions in the Study of Complex PAH Metabolites

Despite significant advances in PAH research, considerable knowledge gaps remain, particularly concerning the vast array of complex and substituted PAH derivatives. nih.govresearchgate.net The focus has historically been on a limited number of parent PAHs, while their numerous metabolites, which may be more relevant to toxicity, are often overlooked. researchgate.net

Future research should be directed towards:

Comprehensive Metabolite Profiling: Utilizing advanced analytical techniques to identify and quantify the full spectrum of metabolites formed from parent PAHs like 7-methylbenz[a]anthracene in various biological systems.

Synthesis and Toxicological Evaluation: Developing synthetic routes to produce specific PAH metabolites, including complex diols, to enable detailed toxicological assessments.

Understanding Structure-Activity Relationships: Investigating how the specific positions of hydroxyl and methyl groups on the benz[a]anthracene core influence metabolic pathways, DNA adduct formation, and carcinogenic potential.

Studying Complex Mixtures: Moving beyond the study of single compounds to investigate the synergistic or antagonistic effects of the complex mixtures of PAHs and their metabolites that occur in the environment. nih.gov

By addressing these research gaps, a more complete understanding of the health risks associated with PAH exposure can be achieved, paving the way for more effective risk assessment and mitigation strategies.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Benz(a)anthracene-3,9-diol, 7-Methyl- |

| Benz[a]anthracene |

| 7-methylbenz[a]anthracene (7-MBA) |

| 7-MBA-trans-8,9-dihydrodiol |

| 7-MBA-trans-5,6-dihydrodiol |

| 7-MBA-trans-3,4-dihydrodiol |

| 7-hydroxymethylbenz[a]anthracene (7-OHMBA) |

| 7-OHMBA-trans-8,9-dihydrodiol |

| 7-OHMBA-trans-3,4-dihydrodiol |

Structure

3D Structure

Properties

CAS No. |

80150-03-4 |

|---|---|

Molecular Formula |

C19H14O2 |

Molecular Weight |

274.3 g/mol |

IUPAC Name |

7-methylbenzo[a]anthracene-3,9-diol |

InChI |

InChI=1S/C19H14O2/c1-11-16-6-3-12-8-14(20)5-7-17(12)19(16)9-13-2-4-15(21)10-18(11)13/h2-10,20-21H,1H3 |

InChI Key |

OWCXKLSYNKIFFO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C=CC2=CC3=C1C=CC4=C3C=CC(=C4)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Transformations of Benz a Anthracene 3,9 Diol, 7 Methyl

Chemical Synthesis Pathways for Benz[a]anthracene Core Structures

The construction of the tetracyclic benz[a]anthracene skeleton is the foundational step in the synthesis of its derivatives. Various methods have been developed to assemble this core structure, often leveraging modern cross-coupling and cyclization reactions.

One prominent strategy involves a multi-step approach combining Suzuki-Miyaura cross-coupling, isomerization, and ring-closing metathesis. beilstein-journals.orgresearchgate.net For instance, a substituted naphthalene (B1677914) can be coupled with a boronic acid to form a biaryl system. Subsequent functional group manipulations can generate a diene that undergoes a ring-closing metathesis reaction, often promoted by a Grubbs catalyst, to form the final benzene (B151609) ring and complete the benz[a]anthracene framework. researchgate.net

Other notable methods for constructing the benz[a]anthracene core include:

Palladium-catalyzed tandem C-H activation/bis-cyclization: This method provides a regioselective route to substituted benz[a]anthracene derivatives. beilstein-journals.orgfigshare.com

Diels-Alder reactions: The reaction of dienophiles like juglone (B1673114) with styrenes can be a key step in building the angucycline framework, which is based on the benz[a]anthracene skeleton. researchgate.net

Friedel-Crafts reactions: Intramolecular Friedel-Crafts cyclizations are a classic method for forming fused aromatic rings. nih.gov

[2+2+2] Cyclotrimerization reactions: Cobalt-catalyzed cyclotrimerization of alkynes can be employed to construct the anthracene (B1667546) core, which can be further elaborated. nih.gov

These diverse synthetic routes provide access to a range of substituted benz[a]anthracene precursors that can then be further functionalized.

Regioselective and Stereoselective Introduction of Hydroxyl and Methyl Groups

Once the benz[a]anthracene core is established, the next critical step is the regioselective and stereoselective introduction of the hydroxyl and methyl groups at the 3, 9, and 7 positions, respectively.

The introduction of a methyl group can be accomplished through various standard organic reactions, such as Friedel-Crafts alkylation or by incorporating the methyl group into one of the starting materials for the core synthesis. For example, 7-methylbenz[a]anthracene (B135024) is a known compound that can serve as a precursor. ca.govnih.gov

The introduction of hydroxyl groups with specific regiochemistry is more challenging. One common approach involves the synthesis of dihydrodiols, which are often metabolites of PAHs. datapdf.comnih.gov For instance, the synthesis of the trans-3,4-dihydrodiol of 7-methylbenz[a]anthracene has been reported. datapdf.com This synthesis involved the preparation of 3-hydroxy-7-methylbenz[a]anthracene, followed by oxidation to the corresponding 3,4-dione and subsequent reduction. datapdf.com While this provides a route to a 3,4-diol, accessing the 3,9-diol would require a different strategy, potentially involving the functionalization of a precursor with appropriate directing groups.

The stereochemistry of the hydroxyl groups is often controlled by the reaction mechanism. For example, the reduction of a dione (B5365651) can lead to specific stereoisomers. datapdf.com In chemoenzymatic approaches, the stereoselectivity is dictated by the enzyme's active site. nih.gov

Chemoenzymatic Approaches to Benz(a)anthracene-3,9-diol, 7-Methyl- Synthesis

Chemoenzymatic methods offer a powerful tool for the regio- and stereoselective hydroxylation of PAH skeletons. These approaches utilize microorganisms or isolated enzymes to carry out specific oxidative transformations that are often difficult to achieve with traditional chemical reagents.

Fungi, such as Cunninghamella elegans, have been shown to metabolize methyl-substituted benz[a]anthracenes. nih.gov For example, this fungus metabolizes 4-methylbenz[a]anthracene (B134977) primarily at the methyl group to form a hydroxymethyl group, followed by further metabolism to produce trans-dihydrodiols at the 8,9- and 10,11-positions. nih.gov The enzymatic systems involved, typically cytochrome P-450 monooxygenases and epoxide hydrolases, are highly regio- and stereoselective. nih.gov This suggests that a similar enzymatic approach with 7-methylbenz[a]anthracene could potentially lead to the formation of various dihydrodiols, which could then be further chemically modified.

The metabolism of 7-methylbenz[a]anthracene by rat liver microsomes also produces a range of optically active dihydrodiols, including the 3,4-dihydrodiol. nih.gov The enzymatic formation of an 8,9-diol from 8-methylbenz[a]anthracene (B135035) has also been reported. nih.gov These findings highlight the potential of enzymatic systems to introduce hydroxyl groups at specific positions on the benz[a]anthracene core.

Table 1: Examples of Metabolites from Methylated Benz[a]anthracenes

| Parent Compound | Organism/System | Major Metabolites |

| 4-Methylbenz[a]anthracene | Cunninghamella elegans | trans-8,9-dihydro-8,9-dihydroxy-4-hydroxymethylbenz[a]anthracene, trans-10,11-dihydro-10,11-dihydroxy-4-hydroxymethylbenz[a]anthracene |

| 7-Methylbenz[a]anthracene | Rat Liver Microsomes | 1R,2R-, 3R,4R-, and 10R,11R-dihydrodiols |

| 8-Methylbenz[a]anthracene | Rat Liver Microsomes | 8,9-diol |

Derivatization Strategies for Spectroscopic Probes and Mechanistic Studies

To facilitate the study of benz[a]anthracene derivatives, including their interactions with biological systems and for analytical purposes, derivatization is often employed. For polar metabolites like hydroxylated benz[a]anthracenes, derivatization can improve their properties for techniques like laser-excited Shpol'skii spectrometry. nih.gov

A common derivatization strategy is methylation of the hydroxyl groups to form methoxy (B1213986) compounds. nih.gov This can be achieved through a permethylation procedure. This derivatization is particularly useful as it can enhance the spectral resolution and reduce photodegradation, allowing for more sensitive and selective detection. nih.gov For example, a mixture of hydroxy-benz[a]anthracene isomers was successfully detected at the low picogram level after derivatization to their corresponding methoxy derivatives. nih.gov Such strategies would be directly applicable to Benz(a)anthracene-3,9-diol, 7-methyl- for its analysis and use as a spectroscopic probe.

Synthesis of Deuterium (B1214612) or Isotope-Labeled Analogues for Metabolic Tracing

Isotopically labeled analogues of PAHs are invaluable tools for metabolic tracing studies. The synthesis of deuterium or tritium-labeled derivatives allows for the unambiguous identification and quantification of metabolites.

A general and simple method for the synthesis of specific deuterium and tritium-labeled methyl-hydroxylated derivatives of 7,12-dimethylbenz[a]anthracene (B13559) has been developed. documentsdelivered.com This method involves a two-step process:

Oxidation of the unlabeled methyl-hydroxylated compound to the corresponding formyl derivative.

Reduction of the formyl derivative with sodium borodeuteride or sodium borotritide to yield the labeled methyl-hydroxylated derivative. documentsdelivered.com

This approach allows for the specific attachment of the isotope to the benzylic carbon. documentsdelivered.com This methodology could be adapted for the synthesis of deuterium or isotope-labeled Benz(a)anthracene-3,9-diol, 7-methyl-, by first preparing the unlabeled diol and then performing a selective oxidation and subsequent reduction with an isotopic reducing agent on the 7-methyl group if it were first converted to a hydroxymethyl group.

Molecular Mechanisms of Interaction and Biological Activity

DNA Adduct Formation and Characterization

The formation of DNA adducts by 7-MBA is a critical mechanism underlying its biological activity. This process does not involve the 3,9-diol directly but results from the metabolic conversion of the parent compound, 7-MBA, into a bay-region diol epoxide, specifically the 7-methylbenz[a]anthracene-3,4-diol-1,2-epoxide (7-MBADE). nih.gov This electrophilic intermediate readily reacts with the nucleophilic sites on DNA bases, forming stable covalent adducts.

In studies conducted on SENCAR mouse epidermis, the topical application of 7-MBA leads to the formation of several distinct DNA adducts. nih.gov These have been characterized using ³²P-postlabeling techniques coupled with high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). The analysis revealed adducts formed from both the anti- and syn- diastereomers of the 7-MBADE intermediate reacting with deoxyguanosine (dGuo) and deoxyadenosine (B7792050) (dAdo) residues. nih.gov

The major DNA adduct identified is (+)-anti-7-MBADE-trans-N²-dGuo, which results from the reaction of the anti-diol epoxide at the N² position of guanine (B1146940). nih.gov In addition to this primary adduct, several minor adducts have been detected, including a deoxyguanosine adduct derived from the syn-diol epoxide and deoxyadenosine adducts derived from both anti- and syn-7-MBADE. nih.govnih.gov

| Adduct Name | Diol Epoxide Precursor | Nucleoside Target | Relative Abundance |

|---|---|---|---|

| (+)-anti-7-MBADE-trans-N²-dGuo | anti-7-MBADE | Deoxyguanosine (dGuo) | Major |

| syn-7-MBADE-dGuo | syn-7-MBADE | Deoxyguanosine (dGuo) | Minor |

| anti-7-MBADE-dAdo | anti-7-MBADE | Deoxyadenosine (dAdo) | Minor |

| syn-7-MBADE-dAdo | syn-7-MBADE | Deoxyadenosine (dAdo) | Minor |

The formation of DNA adducts by 7-MBADE exhibits notable regioselectivity and stereoselectivity.

Regioselectivity: There is a clear preference for reaction with purine (B94841) bases, specifically deoxyguanosine and deoxyadenosine. The predominant site of adduction is the exocyclic amino group (N²) of guanine, with reactions at adenine (B156593) occurring to a lesser extent. nih.gov

Stereoselectivity: Both anti and syn diastereomers of the 7-MBA bay-region diol epoxide are involved in DNA binding. However, the adduct profile is dominated by those derived from the anti-diol epoxide, indicating a stereoselective preference in either the metabolic formation of the epoxide or its reactivity with DNA. nih.gov The major adduct, (+)-anti-7-MBADE-trans-N²-dGuo, reflects this preference. nih.gov

The persistence of DNA adducts is a key factor in determining their biological consequences. Cells possess sophisticated DNA repair mechanisms to remove such lesions. While specific studies on the repair of 7-MBA-derived adducts are limited, general principles of polycyclic aromatic hydrocarbon (PAH) adduct repair are applicable. The stability of PAH adducts can be substantial, leading to their accumulation upon chronic exposure. wur.nl

The efficiency of repair can be influenced by the specific structure of the adduct and the degree to which it distorts the DNA helix. Minor conformational changes may result in restrained recognition by the cellular repair machinery, leading to adduct persistence. wur.nl Studies on the related compound 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) have shown that the efficiency of DNA repair can vary, potentially explaining differences in susceptibility to its effects. nih.gov It is plausible that similar factors govern the stability and repair of adducts formed by 7-MBA.

Interactions with Receptors and Signaling Pathways (Molecular Level)

Metabolites of 7-MBA, including the 3,9-diol, can interact with cellular receptors, thereby influencing signaling pathways that control gene expression and cellular function.

The metabolic activation of 7-MBA and other PAHs is largely mediated by the cytochrome P450 enzyme system, particularly CYP1A1. The expression of these enzymes is regulated by the Aryl Hydrocarbon Receptor (AhR). PAHs are known ligands for the AhR; upon binding, the ligand-receptor complex translocates to the nucleus and initiates the transcription of target genes, including those for metabolic enzymes. nih.gov This creates a feedback loop where the parent compound, 7-MBA, binds to the AhR, inducing the production of enzymes that then metabolize it into various forms, including the 3,4-dihydrodiol precursor for DNA adducts and other hydroxylated metabolites like the 3,9-diol. nih.gov

Benz(a)anthracene (B33201) derivatives with hydroxyl groups at the 3 and 9 positions have been shown to interact with estrogen receptors (ER). researchgate.netnih.gov Specifically, Benz(a)anthracene-3,9-diol, 7-methyl- has been evaluated for its estrogenic and antiestrogenic properties. researchgate.netnih.gov

Research on the structure-activity relationships of four different 3,9-benz[a]anthracene diols confirmed that the 7-methyl derivative is an ER ligand. researchgate.net Further studies demonstrated that 7-methyl-benz[a]anthracene-3,9-diol possesses antiestrogenic potency. In studies using ovariectomized rats, this compound was shown to inhibit the onset of estrus induced by 17β-estradiol, an effect comparable to that of the known antiestrogen (B12405530) nafoxidine. nih.gov This indicates that the 3,9-diol metabolite can act as a modulator of estrogen signaling pathways.

Modulation of Enzyme Activities and Cellular Processes (Mechanistic Studies)

The molecular mechanisms through which metabolites of 7-methylbenz(a)anthracene exert their biological effects are a subject of significant scientific inquiry. While direct studies on Benz(a)anthracene-3,9-diol, 7-methyl- are limited in the available scientific literature, research on the parent compound and its other dihydrodiol metabolites provides insights into the potential pathways of interaction. These studies primarily focus on the metabolic activation by cytochrome P450 enzymes and the subsequent induction of cellular changes, including malignant transformation.

Cellular Transformation Studies In Vitro (e.g., malignant transformation in mouse fibroblasts)

The ability of chemical compounds to induce malignant transformation in cultured cells is a key indicator of their carcinogenic potential. While direct studies on the transforming ability of Benz(a)anthracene-3,9-diol, 7-methyl- are not available in the reviewed literature, extensive research has been conducted on other dihydrodiol metabolites of 7-methylbenz(a)anthracene.

In a pivotal study, various dihydrodiols of 7-methylbenz(a)anthracene were tested for their capacity to induce in vitro malignant transformation of mouse M2 fibroblasts. The results demonstrated that the non-K-region dihydrodiols, specifically the 3,4-diol and the 8,9-diol, were more active in inducing transformation than the parent hydrocarbon, 7-methylbenz(a)anthracene, itself. nih.gov The 3,4-diol was identified as the most potent of the tested dihydrodiols. nih.gov Conversely, the K-region 5,6-diol was found to be inactive. nih.gov These findings support the hypothesis that the formation of non-K-region dihydrodiols, which can be further metabolized to highly reactive diol-epoxides, is a critical step in the metabolic activation of 7-methylbenz(a)anthracene to its ultimate carcinogenic form. nih.gov Cells transformed by these active metabolites were confirmed to be malignant as they formed sarcomas when injected into isologous mice. nih.gov

Table 1: Malignant Transformation Activity of 7-Methylbenz(a)anthracene and its Dihydrodiol Metabolites in Mouse M2 Fibroblasts

| Compound | Relative Transforming Activity |

| 7-Methylbenz(a)anthracene | + |

| trans-1,2-Dihydroxy-1,2-dihydro-7-methylbenz(a)anthracene | +/- |

| trans-3,4-Dihydroxy-3,4-dihydro-7-methylbenz(a)anthracene | +++ |

| trans-5,6-Dihydroxy-5,6-dihydro-7-methylbenz(a)anthracene | - |

| trans-8,9-Dihydroxy-8,9-dihydro-7-methylbenz(a)anthracene | ++ |

Data sourced from studies on the malignant transformation of M2 mouse fibroblasts by dihydrodiols of 7-methylbenz(a)anthracene. nih.gov The activity is represented qualitatively: (+++) most active, (++) more active than parent compound, (+) active, (+/-) slightly active, (-) inactive.

Structure-Activity Relationships (SAR) for Molecular Interactions

The relationship between the chemical structure of a compound and its biological activity is a fundamental concept in toxicology and pharmacology. For the metabolites of 7-methylbenz(a)anthracene, specific structural features are critical determinants of their carcinogenic potential.

The position of the hydroxyl groups in the dihydrodiol metabolites of 7-methylbenz(a)anthracene plays a crucial role in their ability to be converted into ultimate carcinogens. The "bay-region" theory of PAH carcinogenesis posits that diol-epoxides in the bay region of the molecule are particularly reactive and are often the ultimate carcinogenic metabolites. In the case of 7-methylbenz(a)anthracene, the 3,4-diol can be metabolized to a bay-region diol-epoxide (3,4-diol-1,2-epoxide). nih.gov The high transforming activity of the 3,4-diol in mouse fibroblasts strongly supports this theory. nih.gov

In contrast, the K-region 5,6-diol, which cannot be metabolically converted to a vicinal diol-epoxide, was found to be inactive in cellular transformation assays. nih.gov This highlights the importance of the spatial arrangement of the functional groups for biological activity. The 8,9-diol, another non-K-region diol, also showed significant transforming activity, being more potent than the parent hydrocarbon. nih.gov This suggests that while the bay-region diol-epoxide is a major contributor to carcinogenicity, other reactive intermediates may also be involved.

The presence and position of the methyl group also influence the metabolic profile and biological activity of the parent compound. Studies on various monomethylbenz(a)anthracenes have shown that the position of the methyl group can significantly impact their tumor-initiating ability. ca.gov While a detailed SAR for Benz(a)anthracene-3,9-diol, 7-methyl- is not available, the principles derived from the study of other metabolites underscore the critical interplay between molecular structure and carcinogenic activity.

Computational and Theoretical Studies of Benz a Anthracene 3,9 Diol, 7 Methyl

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are employed to model the electronic distribution and energy levels of molecules, which fundamentally determine their chemical reactivity. All-valence electron methods are often utilized for methyl derivatives of benz(a)anthracene (B33201) to overcome difficulties inherent in simpler pi-electron methods. nih.gov

Frontier molecular orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

For benz(a)anthracene diols, molecular orbital calculations have been used to determine properties such as ionization potentials. nih.gov A lower ionization potential suggests the molecule can more easily lose an electron, potentially forming a radical cation. nih.gov This is a significant activation pathway for some PAHs. Calculations suggest that certain benz(a)anthracene diphenols have sufficiently low ionization potentials to act as carcinogens through such a radical cation process. nih.gov

Molecular orbital calculations (specifically, AM1) performed on a series of 3,9-benz(a)anthracene diols, including the 7-methyl derivative, were used to calculate the charges of selected atoms, providing insight into the electronic distribution across the molecule. nih.gov

| Compound | Key Computational Finding | Implication | Reference |

| Benz(a)anthracene-3,9-diol, 7-Methyl- | Greater charge similarity to estradiol (B170435) compared to other analogs | Enhanced binding affinity to the estrogen receptor | nih.gov |

| Benz(a)anthracene diphenols | Sufficiently low ionization potentials | Potential to act as carcinogens via a radical cation process | nih.gov |

Theoretical calculations are instrumental in predicting the reactivity of different sites within a PAH molecule. For the parent methylbenz[a]anthracenes, quantum chemical calculations of molecular properties have been correlated with their metabolism and carcinogenicity. nih.gov These studies focus on two key aspects: the intrinsic reactivity of the parent hydrocarbon towards metabolic activation (e.g., epoxidation) and the stability of the resulting ultimate carcinogens, such as carbocations derived from diol epoxides. nih.gov

Positive correlations have been established between the carcinogenic potencies of these compounds and the calculated stabilities of their diol epoxide carbocations. nih.gov This correlation is considered a potentially useful screening parameter for carcinogenic activity. nih.gov Such calculations can successfully predict the major metabolites, supporting the validity of using these theoretical reactivity indices to forecast metabolic pathways and identify the most likely sites for electrophilic attack. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide a dynamic view of how Benz(a)anthracene-3,9-diol, 7-methyl- might interact with biological systems and explore its conformational landscape.

Benz(a)anthracenes, often through their hydroxylated metabolites, can exert biological effects by binding to receptors. nih.gov The structure-estrogen receptor (ER) binding relationships for Benz(a)anthracene-3,9-diol, 7-methyl- have been investigated computationally. nih.gov These studies show that the 7-methyl derivative has a significantly higher binding affinity for the ER compared to unsubstituted, 12-methyl, and 7,12-dimethyl-3,9-diols. nih.gov

Molecular graphics modeling suggests these diols bind to the ER with the anthracene (B1667546) portion mimicking the A and B rings of a steroid. nih.gov The enhanced affinity of the 7-methyl compound is attributed to its charge similarity to estradiol, favorable hydrophobic interactions, and dispersive interactions within the receptor. nih.gov

While direct binding simulations of the 3,9-diol with DNA are not prominent, studies on the parent compound, 7-methylbenz[a]anthracene (B135024) (7-MBA), show that its ultimate metabolites (bay-region diol-epoxides) covalently bind to DNA. nih.gov The formation of these DNA adducts is a critical step in the initiation of carcinogenesis. nih.govnih.gov Computational simulations are a key tool for understanding the structural basis of these interactions.

| Compound | Relative Binding Affinity (% of Estradiol) | Computational Explanation | Reference |

| Benz(a)anthracene-3,9-diol, 7-Methyl- | 26% | Enhanced charge similarity to estradiol, favorable hydrophobic and dispersive interactions | nih.gov |

| Benz(a)anthracene-3,9-diol | 2.5% | Lower charge similarity | nih.gov |

| Benz(a)anthracene-3,9-diol, 12-Methyl- | 0.82% | Decreased affinity due to 12-methyl substitution | nih.gov |

| Benz(a)anthracene-3,9-diol, 7,12-Dimethyl- | 0.43% | Decreased affinity due to 12-methyl substitution | nih.gov |

Conformational analysis is crucial for understanding how the three-dimensional shape of a molecule affects its biological activity. For Benz(a)anthracene-3,9-diol, 7-methyl-, the absence of a methyl group in the bay region (at the 12-position) results in a flat molecular topology. nih.gov This is in contrast to 12-methyl substituted analogs, which exhibit a twisted molecular framework. nih.gov

Studies on related dihydrodiol metabolites of 7-MBA have revealed the importance of conformation, particularly the distinction between quasi-diaxial and quasi-diequatorial arrangements of the hydroxyl groups. nih.govnih.gov This conformational difference can drastically alter experimental measurements like circular dichroism spectra, which are used to determine the absolute stereochemistry of the metabolites. nih.govnih.gov Although the 3,9-diol is a planar aromatic phenol (B47542) and not a saturated dihydrodiol, these findings underscore the importance of conformational considerations in the broader class of 7-MBA metabolites.

Prediction of Metabolic Pathways and Stereochemical Outcomes

The biological effects of 7-MBA are intrinsically linked to its metabolic activation into reactive intermediates. nih.gov Computational studies play a role in predicting which metabolites are likely to form. nih.gov The metabolism of the parent compound, 7-MBA, has been studied in various systems, including rat liver microsomes and fungal cultures. nih.govnih.gov

These studies show that 7-MBA is metabolized to several dihydrodiols, with the 8,9-dihydrodiol and 5,6-dihydrodiol often being the principal products identified. nih.gov The 3,4-dihydrodiol is also a known metabolite and is the precursor to the putative ultimate carcinogen, the bay-region 3,4-diol-1,2-epoxide. nih.gov

Metabolism is often highly stereoselective. For 7-MBA, the major dihydrodiol enantiomers have been determined to possess R,R absolute configurations. nih.govnih.gov While the 3,9-diol is not typically reported as a primary product of the initial P450-mediated oxidation, phenolic metabolites are a known class of PAH derivatives. The computational approaches used to successfully predict major dihydrodiol metabolites could theoretically be applied to explore minor pathways, including those potentially leading to phenolic structures like Benz(a)anthracene-3,9-diol, 7-methyl-. nih.gov

| Parent Compound | Identified Metabolites | System | Reference |

| 7-Methylbenz(a)anthracene (7-MBA) | trans-8,9-dihydrodiol, trans-5,6-dihydrodiol | Rat Liver Microsomes | nih.gov |

| 7-Methylbenz(a)anthracene (7-MBA) | trans-1,2-dihydrodiol, trans-3,4-dihydrodiol, trans-10,11-dihydrodiol | Rat Liver Microsomes | nih.gov |

| 7-Methylbenz(a)anthracene (7-MBA) | 7-OHMBA-trans-8,9-dihydrodiol, 7-OHMBA-trans-3,4-dihydrodiol | Cunninghamella elegans | nih.gov |

In Silico Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Mechanisms

Computational and theoretical studies have provided significant insights into the molecular mechanisms of Benz(a)anthracene-3,9-diol, 7-methyl-. In particular, in silico methods such as molecular dynamics (MD) simulations and free energy calculations have been employed to elucidate its structure-activity relationships (SAR), primarily in the context of its interaction with nuclear receptors.

Research has focused on the estrogenic activity of this compound, investigating its ability to bind to the human estrogen receptor ligand-binding domain (ERα LBD). h-its.org Molecular dynamics simulations have been a key tool in understanding the dynamic nature of the ligand-receptor complex and identifying the key interactions that govern binding affinity. h-its.org

One study utilized MD simulations in conjunction with the linear interaction energy (LIE) method to develop a computational model for predicting the binding affinities of various estrogenic compounds, including Benz(a)anthracene-3,9-diol, 7-methyl-, to the estrogen receptor. This approach assumes that the binding free energy is linearly dependent on the changes in the van der Waals and electrostatic energies of the system upon ligand binding. Such models are crucial for screening potential endocrine-disrupting chemicals and for understanding the SAR of xenoestrogens.

In these computational models, Benz(a)anthracene-3,9-diol, 7-methyl- was included in a training set of known estrogenic compounds to calibrate the predictive power of the model. The goal of these studies is to create a reliable in silico tool that can estimate the binding affinity of a wide range of compounds, thereby reducing the need for extensive experimental testing. The inclusion of Benz(a)anthracene-3,9-diol, 7-methyl- in these studies highlights its relevance as a xenoestrogen and the importance of its molecular structure in receptor binding.

The table below summarizes the compounds that were part of the computational studies alongside Benz(a)anthracene-3,9-diol, 7-methyl- to develop these predictive models for estrogen receptor binding.

| Compound Number | Compound Name | Abbreviation |

| 1 | 17β-estradiol | E2 |

| 2 | Diethylstilbestrol | DES |

| 3 | Genistein | GEN |

| 4 | Estriol | EST |

| 5 | 11β-chloroestradiol | E2-Cl |

| 6 | Zearalenone | ZEA |

| 7 | 8-prenylnaringenin | 8PN |

| 8 | Benz(a)anthracene-3,9-diol | BA-diol |

| 9 | Benz(a)anthracene-3,9-diol, 7-methyl- | 7-MBA-diol |

| 10 | 12-methylbenz(a)anthracene-3,9-diol | 12-MBA-diol |

| 11 | 7,12-dimethylbenz(a)anthracene-3,9-diol | 7,12-DMBA-diol |

| 12 | 1-hydroxybenzo(a)pyrene | 1-OHBaP |

| 13 | 2-hydroxybenzo(a)pyrene | 2-OHBaP |

| 14 | 7-hydroxybenzo(a)pyrene | 7-OHBaP |

| 15 | 8-hydroxybenzo(a)pyrene | 8-OHBaP |

| 16 | 9-hydroxybenzo(a)pyrene | 9-OHBaP |

| 17 | 10-hydroxybenzo(a)pyrene | 10-OHBaP |

| 18 | 1-hydroxychrysene | 1-OHCHN |

| 19 | 2-hydroxychrysene | 2-OHCHN |

| 20 | Chrysene-2,8-diol | CHN |

| 21 | 6-methylchrysene-2,8-diol | MCHN |

| 22 | Benzo(a)pyrene-2,8-diol | BAP |

| 23 | 6-methylbenzo(a)pyrene-2,8-diol | MBAP |

| This table is compiled from data presented in computational studies for the development of predictive models for estrogen receptor binding. h-its.org |

These in silico approaches are instrumental in building a deeper understanding of the molecular basis of the estrogenic activity of Benz(a)anthracene-3,9-diol, 7-methyl-. By correlating structural features with binding affinity, these models contribute to the broader field of toxicology and the risk assessment of environmental estrogens. h-its.org

Advanced Analytical Methodologies for Research on Benz a Anthracene 3,9 Diol, 7 Methyl

Chromatographic Techniques for Separation and Isolation of Metabolites and Adducts

Chromatographic methods are fundamental in separating the complex mixtures that result from the metabolism of 7-methylbenz(a)anthracene. These techniques allow for the isolation of specific metabolites, such as Benz(a)anthracene-3,9-diol, 7-Methyl-, and their subsequent adducts for further analysis.

High-Performance Liquid Chromatography (HPLC) for Diastereomer and Enantiomer Resolution

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification and separation of dihydrodiol metabolites of 7-methylbenz(a)anthracene (7-MBA). nih.gov The resolution of stereoisomers, including diastereomers and enantiomers, is critical as the biological activity of these metabolites is often highly dependent on their specific stereochemistry.

| Parameter | Description | Reference |

|---|---|---|

| Technique | Combination of reversed-phase and normal-phase HPLC | nih.gov |

| Application | Purification of optically active dihydrodiol metabolites of 7-MBA | nih.gov |

| Chiral Stationary Phase (CSP) | (R)-N-(3,5-dinitrobenzoyl)phenylglycine on γ-aminopropylsilanized silica | nih.gov |

| CSP Application | Direct resolution of mono- and diol enantiomers of methyl-substituted benz[a]anthracene | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, hydroxylated PAH metabolites, including dihydrodiols like Benz(a)anthracene-3,9-diol, 7-Methyl-, are generally not volatile enough for direct GC analysis. proquest.comnih.gov Therefore, a derivatization step is required to increase their volatility.

A common approach is silylation, which converts the polar hydroxyl groups into nonpolar silyl (B83357) ethers. A two-stage derivatization process can be employed to successfully analyze both monohydroxylated PAHs (OH-PAHs) and diol-PAHs in a single chromatographic run. proquest.comnih.gov In this method, OH-PAHs are first derivatized with a reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), followed by the derivatization of the diol-PAHs with a second reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). proquest.comnih.gov This allows for the sensitive detection and quantification of these metabolites. GC-MS analysis of PAHs and their alkylated derivatives is a well-established technique, providing good sensitivity, selectivity, and resolution. diva-portal.org

| Parameter | Description | Reference |

|---|---|---|

| Derivatization Requirement | Required for non-volatile diol metabolites to increase volatility | proquest.comnih.gov |

| Derivatization Agents | Two-stage silylation: 1. MTBSTFA (for OH-PAHs) 2. BSTFA (for diol-PAHs) | proquest.comnih.gov |

| GC Column Example | Rtx-35 (30 m length, 0.32 mm I.D., 0.25 µm df) for general PAH analysis | shimadzu.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | diva-portal.org |

| Detection | Tandem Mass Spectrometry (MS/MS) for enhanced selectivity | nih.gov |

Spectroscopic Techniques for Structural Elucidation and Interaction Analysis

Spectroscopic techniques are essential for determining the precise chemical structure of metabolites and for analyzing their interactions with biological macromolecules like DNA.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for the structural elucidation of organic molecules, including the metabolites of 7-MBA. It is particularly powerful for determining the stereochemistry of dihydrodiols. Although direct NMR data for Benz(a)anthracene-3,9-diol, 7-Methyl- is not detailed in the provided context, the methodology applied to closely related compounds like the metabolites of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) illustrates the approach. nih.gov

For analysis, purified metabolites are dissolved in a deuterated solvent, such as acetone-d6. nih.gov Both one-dimensional (¹H NMR) and two-dimensional NMR experiments are conducted to assign the chemical shifts and determine the coupling constants of the protons. nih.gov These data provide critical information about the relative positions of the hydroxyl groups and the conformation of the dihydrodiol ring, which is fundamental for assigning the absolute stereochemistry. nih.gov

| Parameter | Description (based on related DMBA metabolite analysis) | Reference |

|---|---|---|

| Spectrometer | 500.13 MHz (e.g., Bruker AM500) | nih.gov |

| Solvent | Deuterated acetone (B3395972) (acetone-d6) | nih.gov |

| Data Acquisition | ¹H NMR | nih.gov |

| Key Parameters | Data size: 32,000; Sweep width: 7,042 Hz; Acquisition time: 2.33 s | nih.gov |

| Application | Assignment of proton chemical shifts and coupling constants for structural and stereochemical determination. | nih.gov |

Mass Spectrometry (MS) for Metabolite and Adduct Identification

Mass spectrometry is a cornerstone for the identification of metabolites and their DNA adducts due to its high sensitivity and ability to provide molecular weight and structural information. Metabolites of 7-MBA, isolated by techniques like HPLC, are identified by comparing their mass spectral properties with those of reference compounds. nih.gov

In the analysis of dihydrodiol metabolites, mass spectra typically show a molecular ion (M⁺) corresponding to the addition of two oxygen atoms to the parent hydrocarbon. nih.gov Characteristic fragment ions are also observed, often corresponding to the loss of water ([M-18]⁺) and methyl groups ([M-18-15]⁺), which helps to confirm the structure. nih.gov For the analysis of DNA adducts, which can be unstable, electrospray ionization in positive mode (ESI+-MS) has been used to detect adducts released from DNA, such as those formed between a 7-MBA derivative and guanine (B1146940) or adenine (B156593). researchgate.net More advanced liquid chromatography-mass spectrometry (LC-MS) platforms have become dominant in the field of DNA adduct analysis. mdpi.com

| Technique | Application | Key Findings / Observations | Reference |

|---|---|---|---|

| GC-MS (Electron Ionization) | Identification of dihydrodiol metabolites | Detection of molecular ion [M⁺] and characteristic fragments (e.g., [M-18]⁺, [M-18-15]⁺) | nih.gov |

| Electrospray Ionization MS (ESI+-MS) | Analysis of unstable DNA adducts | Detection of m/z values corresponding to specific purine (B94841) adducts (e.g., adenine and guanine adducts) | researchgate.net |

| LC-MS/MS | General DNA adductomics | Dominant platform for sensitive detection and structural analysis of a wide array of DNA adducts | mdpi.com |

Fluorescence Spectroscopy for DNA Adduct Detection

Fluorescence spectroscopy offers a highly sensitive method for the detection and characterization of DNA adducts formed from PAHs. The aromatic nature of these compounds imparts fluorescent properties that can be exploited for analysis.

Studies on the closely related 7,12-dimethylbenz[a]anthracene (DMBA) have shown that adducts formed from its 'bay-region' diol-epoxides exhibit characteristic, anthracene-like fluorescence spectra. documentsdelivered.com After isolation of DNA from treated tissues, hydrolysis, and purification of the adducts by HPLC, their fluorescence spectra can be measured using sensitive techniques like photon-counting spectrophotofluorimetry. documentsdelivered.com The similarity of the emission spectra of adducts formed in vivo to those of synthetic standards derived from diol-epoxides provides strong evidence for the metabolic activation pathway. documentsdelivered.com Furthermore, advanced techniques such as fluorescence line-narrowing spectroscopy have been employed for the identification of specific depurination adducts, for instance, those involving adenine or guanine. nih.govacs.org

| Technique | Application | Spectral Characteristics | Reference |

|---|---|---|---|

| Photon-counting Spectrophotofluorimetry | Characterization of purified DNA adducts | Anthracene-like fluorescence spectra | documentsdelivered.com |

| Fluorescence Line-Narrowing Spectroscopy | Identification of specific DNA adducts (including depurination adducts) | Provides highly resolved spectra for precise identification | nih.govacs.org |

UV-Visible Spectroscopy for Characterization

UV-Visible spectroscopy is a valuable analytical technique for the characterization of polycyclic aromatic hydrocarbon (PAH) metabolites such as Benz(a)anthracene-3,9-diol, 7-Methyl-. This method provides information about the electronic structure of the molecule, which is influenced by the aromatic system and the presence of substituents. The characterization of metabolites of 7-methylbenz[a]anthracene (B135024) (7-MBA) often involves the isolation of these compounds by high-performance liquid chromatography (HPLC), followed by their identification through a comparison of their chromatographic and UV-visible absorption properties with those of known reference compounds. nih.govnih.gov

In practice, researchers would compare the acquired UV-visible spectrum of a suspected Benz(a)anthracene-3,9-diol, 7-Methyl- sample with that of a synthesized standard or with data from established spectral libraries to confirm its identity.

Radiochemical and Isotope-Labeling Techniques for Metabolic Tracing

Radiochemical and isotope-labeling techniques are indispensable tools for tracing the metabolic fate of 7-methylbenz[a]anthracene (7-MBA) and identifying its metabolites, including Benz(a)anthracene-3,9-diol, 7-Methyl-. These methods offer high sensitivity for detecting and quantifying the distribution of a compound and its derivatives in biological systems.

In metabolic studies, a radiolabeled version of the parent compound, such as tritium (B154650) ([³H]) labeled 7-MBA, is introduced into a biological system, for instance, in animal models or cell cultures. The radioactivity serves as a tag that allows researchers to follow the parent compound through various metabolic pathways. As the compound is metabolized, the radiolabel is incorporated into the resulting metabolites.

For example, studies on the metabolism of 7,12-dimethylbenz[a]anthracene (DMBA), a structurally similar and potent carcinogen, have utilized [³H]DMBA to investigate the formation of DNA adducts in various tissues. This approach helps to understand the metabolic activation pathways leading to carcinogenic metabolites.

The general workflow for metabolic tracing using radiolabeling involves:

Synthesis of a radiolabeled parent compound: A radioactive isotope (e.g., ³H or ¹⁴C) is incorporated into the chemical structure of 7-MBA.

Administration to a biological system: The radiolabeled compound is administered to the model system being studied.

Sample collection and extraction: At various time points, biological samples (e.g., tissues, urine, feces) are collected, and the parent compound and its metabolites are extracted.

Chromatographic separation: Techniques like high-performance liquid chromatography (HPLC) are used to separate the different metabolites from the parent compound and from each other.

Detection and quantification: A radiation detector is used in conjunction with the chromatography system to detect and quantify the amount of radioactivity in each separated fraction, thereby identifying and measuring the metabolites.

Through these techniques, it has been demonstrated that the metabolism of 7-MBA can lead to the formation of various dihydrodiols and other oxygenated derivatives. nih.govnih.gov

32P-Postlabeling Assay for DNA Adduct Detection and Quantification

The ³²P-postlabeling assay is an exceptionally sensitive method for the detection and quantification of DNA adducts, which are formed when reactive metabolites of chemical carcinogens like 7-MBA covalently bind to DNA. This technique is crucial for understanding the mechanisms of chemical carcinogenesis. The assay does not require the use of a radiolabeled carcinogen, which is a significant advantage.

The methodology of the ³²P-postlabeling assay can be summarized in the following steps:

DNA Isolation and Digestion: DNA is isolated from tissues or cells that have been exposed to the carcinogen. The DNA is then enzymatically digested into its constituent deoxynucleoside 3'-monophosphates.

Adduct Enrichment: The DNA adducts are often enriched from the normal nucleotides, for example, by selective extraction or chromatography.

³²P-Labeling: The adducted nucleotides are then labeled at the 5'-hydroxyl group by the transfer of a ³²P-phosphate group from [γ-³²P]ATP, a reaction catalyzed by polynucleotide kinase. This step introduces the highly sensitive radioactive tag.

Chromatographic Separation: The ³²P-labeled DNA adducts are separated from the excess [γ-³²P]ATP and normal nucleotides using techniques such as thin-layer chromatography (TLC) or HPLC.

Detection and Quantification: The separated, radiolabeled adducts are detected and quantified by measuring their radioactivity, typically using autoradiography or phosphorimaging.

Studies utilizing the ³²P-postlabeling assay have successfully analyzed the DNA adducts formed in Sencar mouse epidermis following the topical application of 7-MBA. These investigations have revealed the formation of specific DNA adducts, primarily with deoxyguanosine (dGuo) and deoxyadenosine (B7792050) (dAdo) residues. The major DNA adduct identified was derived from the anti-bay-region diol-epoxide of 7-MBA. The quantitative data obtained from these assays are critical for correlating the extent of DNA damage with the tumor-initiating activity of the compound.

Below is a table summarizing some of the key findings from a study using the ³²P-postlabeling assay to analyze 7-MBA-DNA adducts in mouse epidermis.

| Adduct Type | Tentative Identification | Relative Abundance (%) |

| Major Adduct | (+) anti-7-MBADE-trans-N²-dGuo | Data not specified |

| Minor Adduct | syn-7-MBADE-dGuo | Detected |

| Minor Adduct | syn-7-MBADE-dAdo | Detected |

| Minor Adduct | anti- or syn-7-MBADE-dAdo | Detected |

| Unidentified Adducts | - | Present |

This table is a representation of the types of adducts identified and does not display quantitative distribution from a specific study.

Environmental Formation Pathways and Biogeochemical Cycling Research Aspects

Formation Mechanisms during Incomplete Combustion of Organic Matter

7-Methylbenz(a)anthracene, the parent compound of Benz(a)anthracene-3,9-diol, 7-methyl-, is not produced commercially. haz-map.com Instead, it is a product of the incomplete combustion of organic materials. haz-map.comca.gov Sources of 7-MBA in the environment are varied and include emissions from oil refineries, gasoline exhaust, and cooking processes. ca.gov As a constituent of this complex mixture of PAHs, 7-MBA is released into the atmosphere and subsequently deposited in soil and water. The formation of Benz(a)anthracene-3,9-diol, 7-methyl- itself is not a direct result of combustion but rather a metabolic product of 7-MBA following its introduction into biological systems.

Abiotic Transformation and Degradation Pathways in Environmental Matrices

Bioremediation and Biodegradation by Microorganisms in Environmental Systems

Microorganisms play a crucial role in the breakdown of PAHs in the environment. The biodegradation of 7-MBA has been the subject of several studies, which shed light on the formation of its dihydrodiol derivatives.

Various microorganisms, including fungi and bacteria, have been shown to metabolize 7-MBA and the related compound 7,12-dimethylbenz(a)anthracene (DMBA). nih.govoup.com The initial step in the microbial degradation of these PAHs is typically an oxidation reaction catalyzed by cytochrome P-450 monooxygenase enzymes. nih.gov This reaction forms an epoxide, which is then hydrated by epoxide hydrolase to yield a trans-dihydrodiol. nih.gov

The fungus Cunninghamella elegans has been extensively studied for its ability to metabolize 7-MBA. nih.gov It primarily forms hydroxylated metabolites, including various dihydrodiols. nih.govnih.gov Specifically, C. elegans metabolizes 7-MBA to compounds such as 7-hydroxymethylbenz(a)anthracene-trans-8,9-dihydrodiol and 7-hydroxymethylbenz(a)anthracene-trans-3,4-dihydrodiol. nih.gov Other identified metabolites include 7-MBA-trans-8,9-dihydrodiol and 7-MBA-trans-3,4-dihydrodiol. nih.gov

Bacteria such as Mycobacterium vanbaalenii PYR-1 also demonstrate the ability to degrade DMBA in a regio- and stereoselective manner, indicating that similar pathways likely exist for 7-MBA. nih.gov The enzyme systems in these microorganisms are key to initiating the breakdown of the stable aromatic ring structure of PAHs, making them more water-soluble and susceptible to further degradation.

Table 1: Microbial Metabolites of 7-Methylbenz(a)anthracene and Related Compounds

| Microorganism | Parent Compound | Major Metabolites |

| Cunninghamella elegans | 7-Methylbenz(a)anthracene (7-MBA) | 7-OHMBA-trans-8,9-dihydrodiol, 7-OHMBA-trans-3,4-dihydrodiol, 7-MBA-trans-8,9-dihydrodiol, 7-MBA-trans-3,4-dihydrodiol nih.gov |

| Syncephalastrum racemosum | 7,12-Dimethylbenz(a)anthracene (DMBA) | 7-Hydroxymethyl-12-methylbenz[a]anthracene, 7,12-Dihydroxymethylbenz[a]anthracene, 7-OHM-12-MBA-trans-dihydrodiols (5,6-, 8,9-, 10,11-) oup.com |

| Mycobacterium vanbaalenii PYR-1 | 7,12-Dimethylbenz(a)anthracene (DMBA) | Initial attack at C-5 and C-6 positions and on the C-7 methyl group nih.gov |

| Pseudomonas aeruginosa | 7,12-Dimethylbenz(a)anthracene (DMBA) | Methyl-hydroxylated metabolites asm.org |

| Penicillium notatum | 7,12-Dimethylbenz(a)anthracene (DMBA) | Methyl-hydroxylated metabolites asm.org |

Note: 7-OHMBA stands for 7-hydroxymethylbenz(a)anthracene.

The enzymatic processes involved in microbial metabolism of PAHs are often highly stereoselective, meaning they produce specific stereoisomers of the metabolite. In the metabolism of DMBA by fungi, circular dichroism spectral analysis has revealed that the major enantiomer of the 7-OHM-12-MBA-trans-8,9-dihydrodiol has an S,S absolute configuration, while the major enantiomers of the 5,6-, 10,11-, and 3,4-dihydrodiols have an R,R configuration. oup.com This stereoselectivity is a hallmark of enzymatic reactions and influences the subsequent biological activity and fate of the metabolites. While not specifically documented for the 3,9-diol of 7-MBA, it is expected that its formation, if it occurs microbially, would also be stereoselective.

Occurrence and Fate in Non-Human Biological Systems (e.g., plants, environmental biota for mechanistic studies)

The metabolism of 7-MBA has also been investigated in mammalian systems, providing insights into its fate in non-human biological organisms. Studies using rat liver microsomes have shown that 7-MBA is metabolized stereoselectively to five different optically active dihydrodiols. nih.gov The predominant metabolites were identified as the 1R,2R-, 3R,4R-, and 10R,11R-dihydrodiols. nih.govnih.gov The two most abundant metabolites were the trans-5,6- and trans-8,9-dihydrodiols. nih.gov This demonstrates that, similar to microbial systems, mammalian metabolism of 7-MBA leads to a variety of dihydrodiol isomers.

The formation of these dihydrodiols is considered a detoxification process in some instances, as it represents a step towards excretion. However, certain dihydrodiols can be further metabolized to highly reactive diol epoxides, which are known to be carcinogenic.

Information on the uptake and metabolism of 7-MBA and its diols in plants is less specific. However, plants are known to take up PAHs from contaminated soil and air, and they possess metabolic pathways that can transform these compounds. The extent to which plants might form Benz(a)anthracene-3,9-diol, 7-methyl- from 7-MBA is an area for further research.

Future Research Directions and Translational Implications in Basic Science

Elucidating Novel Metabolic Pathways and Enzyme Systems

A primary research direction is the complete characterization of the metabolic pathways leading to and from Benz(a)anthracene-3,9-diol, 7-methyl-. While studies have identified several metabolites of 7-MBA, the precise enzymatic steps are not fully elucidated. Research on the metabolism of 7-MBA by the fungus Cunninghamella elegans and by rat liver microsomes has revealed the formation of various dihydrodiols, such as 7-OHMBA-trans-8,9-dihydrodiol and 7-OHMBA-trans-3,4-dihydrodiol. nih.gov In rat liver microsomes, additional dihydrodiols at the 5,6 and 10,11 positions have also been identified. nih.govnih.gov

Future work must focus on identifying the specific enzyme systems responsible for these transformations. This involves pinpointing the specific cytochrome P450 monooxygenases (CYPs), epoxide hydrolases, and other transferases that catalyze the oxidation and conjugation of 7-MBA and its diol metabolites. researchgate.net Understanding these enzymatic processes is crucial because the formation of specific stereoisomers of diol epoxides is a key step in the mechanism of PAH-induced carcinogenesis. nih.gov Investigating microbial degradation pathways in diverse species of bacteria, fungi, and algae could also uncover novel enzymes with high specificity and efficiency for PAH transformation, offering new avenues for bioremediation. nih.gov

Table 1: Known Metabolites of 7-Methylbenz(a)anthracene (7-MBA)

| Metabolite Name | Forming System | Reference |

|---|---|---|

| 7-OHMBA-trans-8,9-dihydrodiol | Cunninghamella elegans | nih.gov |

| 7-OHMBA-trans-3,4-dihydrodiol | Cunninghamella elegans | nih.gov |

| 7-MBA-trans-8,9-dihydrodiol | Cunninghamella elegans | nih.gov |

| 7-MBA-trans-3,4-dihydrodiol | Cunninghamella elegans | nih.gov |

| 7-MBA-trans-5,6-dihydrodiol | Rat Liver Microsomes | nih.gov |

| 7-MBA-trans-10,11-dihydrodiol | Rat Liver Microsomes | nih.gov |

Developing Advanced Molecular Probes for Real-Time Mechanistic Studies

A significant challenge in studying the metabolism and cellular interactions of compounds like Benz(a)anthracene-3,9-diol, 7-methyl- is the lack of tools for real-time visualization and quantification in living systems. Future research should prioritize the development of advanced molecular probes. These could include fluorescently tagged antibodies or aptamers that specifically bind to the diol, allowing for its localization and tracking within cells and tissues.

Furthermore, advanced spectroscopic and spectrometric techniques hold promise. For instance, methods like high-resolution vibrational spectroscopy have been successful in identifying metabolites of high-molecular-weight PAHs at trace levels. gulfresearchinitiative.org Similarly, the development of ultrasensitive proton transfer reaction mass spectrometry (PTR-MS) allows for the real-time detection of PAHs and could be adapted to monitor their metabolic flux. copernicus.org Such tools would provide unprecedented insights into the pharmacokinetics of the compound, its interaction with cellular machinery, and the dynamics of its conversion into subsequent metabolites, including reactive diol epoxides that can form DNA adducts. nih.gov

Integration of Omics Technologies (e.g., Metabolomics, Adductomics) for Comprehensive Understanding

To gain a holistic view of the biological impact of Benz(a)anthracene-3,9-diol, 7-methyl-, future studies must integrate various "omics" technologies. researchgate.net

Metabolomics: This approach can provide a comprehensive profile of all metabolites formed from 7-MBA in a given biological system. researchgate.net This would confirm the presence and quantity of the 3,9-diol and potentially identify previously unknown downstream products.

Transcriptomics and Proteomics: These technologies can identify which genes and proteins (particularly metabolic enzymes) are upregulated or downregulated in response to exposure. researchgate.netresearchgate.net This is key to identifying the specific enzymes involved in the compound's metabolism and understanding the cellular stress responses it may trigger.

Adductomics: This specialized branch of metabolomics focuses on identifying covalent adducts formed between reactive metabolites and biological macromolecules like DNA and proteins. Since the ultimate carcinogenic activity of many PAHs is linked to the formation of DNA adducts by their diol epoxide metabolites, adductomics is crucial for assessing the genotoxic potential of the 7-MBA metabolic pathway. nih.gov

Metagenomics: In the context of environmental degradation, metagenomic analysis of microbial communities in contaminated sites can reveal the key microbial players and the specific genes responsible for breaking down 7-MBA and its metabolites. nih.govnih.gov

Predictive Modeling for Environmental Fate and Molecular Interactions

Computational modeling is an essential tool for predicting the long-term environmental behavior of PAHs and their metabolites. rsc.org Future research should focus on developing and refining models specifically for Benz(a)anthracene-3,9-diol, 7-methyl-. Multimedia fugacity models, for example, can simulate the partitioning and transport of the compound through different environmental compartments, including air, water, soil, and sediment. researchgate.net

These models need to be parameterized with accurate data on the compound's physicochemical properties, such as its solubility, vapor pressure, and partition coefficients. By integrating data on degradation rates (both biotic and abiotic), these models can predict the compound's environmental persistence and potential for long-range transport. researchgate.netnih.gov Furthermore, molecular modeling techniques like docking and molecular dynamics simulations can predict how the diol and its epoxide derivatives will interact with biological targets, such as enzyme active sites and DNA. nih.gov Advanced approaches may even incorporate deep learning and climate change scenarios to forecast potential risks associated with PAH distribution and transformation over time. nih.govelsevierpure.com

Design of Engineered Biocatalysts for Specific Biotransformations

A significant translational implication of studying PAH metabolism is the potential to harness this knowledge for biotechnological applications, particularly in bioremediation. rice.edu Future research should focus on the design and engineering of biocatalysts, such as enzymes or whole microbial cells, for the specific and efficient transformation of 7-MBA.

By identifying the most effective PAH-degrading enzymes through metagenomic screening, researchers can use protein engineering techniques to enhance their activity, stability, and specificity. nih.govarxiv.orgresearchgate.net This could involve site-directed mutagenesis to create enzyme variants with an optimized active site for 7-MBA and its diols. nih.gov Another promising strategy is metabolic engineering, where entire metabolic pathways are introduced into robust microbial chassis like yeast or bacteria. researchgate.net This "genetic bioaugmentation" approach could lead to the development of microorganisms capable of completely mineralizing 7-MBA into harmless products like carbon dioxide and water, offering a sustainable and effective solution for cleaning up contaminated environments. rice.edu

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 7-Methyl-BENZ(a)ANTHRACENE-3,9-DIOL in laboratory settings?

- Methodological Answer :

- Use Class I, Type B biological safety hoods for mixing or preparing the compound to minimize aerosol exposure .

- Employ HEPA-filtered vacuums for cleanup to avoid dispersing dust; dry sweeping is prohibited .

- Personal protective equipment (PPE) must include gloves, lab coats, and NIOSH-approved respirators if ventilation is inadequate .

- In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes and seek medical attention .

Q. How is 7-Methyl-BENZ(a)ANTHRACENE-3,9-DIOL structurally characterized, and what analytical techniques are prioritized?

- Methodological Answer :

- Melting point analysis : The compound decomposes at 265–270°C, a critical identifier for purity .

- Spectroscopic methods : Infrared (IR) spectroscopy can detect functional groups (e.g., -OH, aromatic C-H), while mass spectrometry (MS) confirms molecular weight (260.30 g/mol) via fragmentation patterns .

- Structural data files (SDF/MOL) : Importable into computational chemistry software for 3D modeling and quantum mechanical calculations .

Q. What are the acute and chronic health risks associated with this compound?

- Methodological Answer :

- Acute risks : Skin/eye irritation and respiratory tract inflammation upon short-term exposure .

- Chronic risks : Experimental evidence indicates reproductive toxicity in rats (TDLo = 25 mg/kg) and potential carcinogenicity due to structural similarity to polycyclic aromatic hydrocarbons (PAHs) .

- Medical monitoring : No specific biomarker tests exist; focus on symptom history and organ function tests (liver/kidney) for exposed individuals .

Advanced Research Questions

Q. How does 7-Methyl-BENZ(a)ANTHRACENE-3,9-DIOL interact with human metabolic enzymes, and what are the implications for carcinogenicity?

- Methodological Answer :

- Enzyme specificity : Human AKR1A1 selectively oxidizes stereoisomers of PAH dihydrodiols. For this compound, stereochemical configuration determines metabolic activation into reactive intermediates (e.g., quinones) .

- Experimental design : Use in vitro assays with recombinant AKR enzymes and HPLC to quantify diol oxidation products. Compare kinetics with analogs like 7,12-dimethylbenz[a]anthracene-3,4-diol .

Q. What experimental approaches are used to assess the mutagenic potential of this compound?

- Methodological Answer :

- Ames test : Employ Salmonella typhimurium strains (e.g., TA98, TA100) with metabolic activation (S9 liver homogenate) to detect frameshift/base-pair mutations .

- Malignant transformation assays : Treat immortalized cell lines (e.g., BALB/3T3) and monitor foci formation. Compare potency with parent hydrocarbons (e.g., benz[a]anthracene) .

- Contradiction note : While mutagenicity is inferred from structural analogs, direct evidence for this specific diol is limited; prioritize dose-response studies to resolve discrepancies .

Q. How can researchers address contradictions in toxicity data between reproductive effects and carcinogenic potential?

- Methodological Answer :

- Dose stratification : Conduct subchronic (90-day) and chronic (2-year) rodent studies to differentiate thresholds for reproductive vs. carcinogenic endpoints .

- Mechanistic studies : Use RNA sequencing to identify pathways (e.g., oxidative stress, DNA repair) in target organs (liver, ovaries/testes) .

- Epigenetic analysis : Investigate DNA methylation changes in germline cells to link reproductive toxicity to transgenerational effects .

Q. What computational tools are recommended for predicting the environmental persistence and degradation pathways of this compound?

- Methodological Answer :

- QSAR modeling : Use EPI Suite or TEST software to estimate biodegradation half-lives and bioaccumulation factors based on logP (octanol-water partition coefficient) .

- Molecular dynamics simulations : Simulate interactions with cytochrome P450 enzymes to predict hydroxylation sites and detoxification pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.